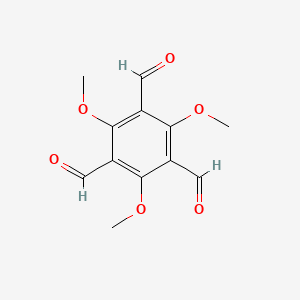

2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde

Vue d'ensemble

Description

“2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde” is a chemical compound that has been used in the synthesis of covalent organic frameworks (COFs) . It is also known as "1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl" .

Synthesis Analysis

This compound has been used in the synthesis of imine-linked COFs . The synthesis process involves the preactivation of aldehyde monomers using acetic acid, which significantly enhances their reactivity in aqueous solutions . The yield of the synthesis process can reach up to 87.8% after 2 hours and stabilizes at 80.6−75.5% over extended reaction times .

Molecular Structure Analysis

The molecular formula of “2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde” is C12H12O6 . It is an isocyclic substance with a linear structure formula .

Chemical Reactions Analysis

In the context of COF synthesis, the reaction rate is regulated to allow for the modulation of the reaction equilibrium and the crystallization of the products . This results in the formation of highly crystalline COFs with large surface areas .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 472.2±45.0 °C at 760 mmHg . It has a molar volume of 196.4±3.0 cm3 .

Applications De Recherche Scientifique

Water Remediation

2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde is used in the construction of covalent organic frameworks (COFs) for water remediation . These COFs have unique chemical structural features that promote excellent molecular adsorption from various environments, especially from water . They have been explored for their ability to remediate a wide range of pollutants including persistent organic pollutants, toxic metals, and radioactive wastes .

Development of Macroscopic Architecture of COFs

This compound has been used in the development of macroscopic architecture of COFs for water purification research . The shift from the granular adsorption of molecular pollutants to rapid and efficient foam-based adsorption and size and chemo-selective membrane-based separation is a notable advancement in this field .

Improvement of Chemical Stability of Imine-linked COF

The chemical stability of imine-linked COF was improved through the introduction of 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde into the 2D framework . This has led to the development of a benzoxazole-linked COF that demonstrates excellent chemical stability under harsh conditions .

Redox-Site Accessibility

2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde is used in the development and optimization of a 2D redox-active covalent organic framework (RACOF) as an anode material for potential organic-battery applications . The term “redox-site accessibility” (RSA) is defined and shown to be an effective metric for this purpose .

Organic Synthesis

This compound possesses unique properties that make it valuable for various applications, such as organic synthesis. It can be used as a building block in the synthesis of complex organic molecules.

Drug Discovery

2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde can also be used in drug discovery. Its unique chemical structure can be leveraged in the design and synthesis of new pharmaceutical compounds.

Material Science

In the field of material science, this compound is used due to its unique properties. It can be used in the development of new materials with desired properties.

Photodeoxygenation Study

Although not directly, a similar compound, 1,3,5-Trimethoxybenzene, has been used to study the photodeoxygenation of 1,2-benzodiphenylene sulfoxide . This suggests potential applications of 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde in similar studies .

Mécanisme D'action

Target of Action

It has been used in the synthesis of a 2d redox-active covalent organic framework (racof), specifically tpome-daq .

Mode of Action

In the context of its use in the synthesis of tpome-daq, it likely contributes to the redox-active properties of the resulting material .

Result of Action

Its use in the synthesis of tpome-daq suggests it may contribute to the redox-active properties of this material .

Action Environment

The action of 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde can be influenced by various environmental factors. For instance, in the synthesis of TpOMe-DAQ, the reaction conditions can affect the formation and properties of the resulting material . .

Orientations Futures

The compound’s use in the synthesis of COFs has significant potential for future applications. For instance, COFs synthesized using this compound have been explored for their water remediation ability . The development of COFs into various macrophysical forms such as foams and thick and thin-film membranes has led to a new direction of advanced level water treatment .

Propriétés

IUPAC Name |

2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHSMJSBERHVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

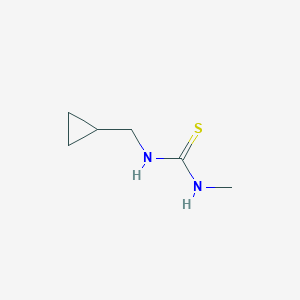

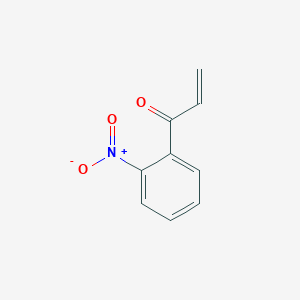

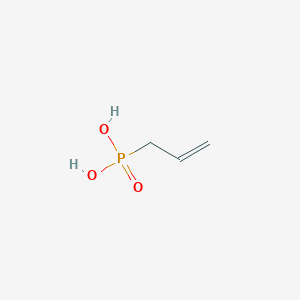

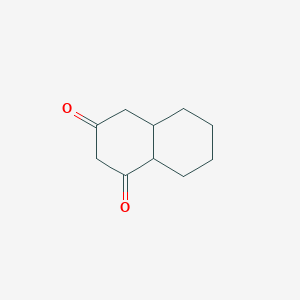

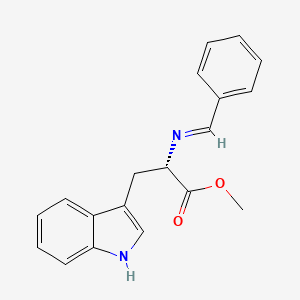

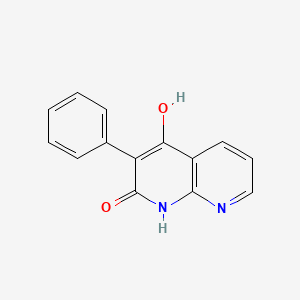

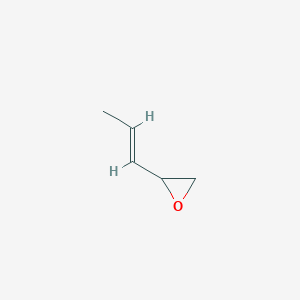

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)

![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)

![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)

![(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B3330276.png)